molecular formula C22H17N3O4 B2789495 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione CAS No. 899782-47-9

3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione

Cat. No.: B2789495
CAS No.: 899782-47-9
M. Wt: 387.395
InChI Key: IRKKDUFJKKMVAP-UHFFFAOYSA-N
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Description

The compound 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione belongs to the quinazoline-dione family, characterized by a bicyclic aromatic system fused with a dione moiety. Its structure includes:

  • A quinazolin-1-ium core with a positive charge at the N1 position.
  • 3-(4-methylphenyl) substitution at the C3 position.
  • A 4-nitrophenylmethyl group at the N1 position, introducing strong electron-withdrawing nitro functionality.

Properties

IUPAC Name

3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N3O4/c1-15-6-10-17(11-7-15)24-21(26)19-4-2-3-5-20(19)23(22(24)27)14-16-8-12-18(13-9-16)25(28)29/h2-13,19H,14H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJFNNCSUMMLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N3O4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinazoline derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of oxidized quinazoline derivatives.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Dione Derivatives

3-(4-Methylphenyl)-1H-quinazoline-2,4-dione (CAS 1087-99-6)
  • Structure : Neutral quinazoline-dione with a 4-methylphenyl group at C3.
  • Key Differences : Lacks the cationic quinazolinium core and 4-nitrophenylmethyl substituent.
  • Applications : Serves as a precursor for pharmaceuticals and agrochemicals due to its heterocyclic reactivity .
3-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenylamino)propanenitrile Derivatives
  • Examples : Compounds 2 , 3 , and 4 from incorporate benzo[d]oxazolyl, imidazolyl, or benzo[d]imidazolyl substituents.
  • Key Differences: Neutral quinazolinones with extended aromatic/heterocyclic side chains.

Imidazolidine-Dione Derivatives

S6821 (CAS 1119831-25-2) and S7958 (CAS 1217341-48-4)
  • Structure : 3-(Pyrazol-4-yl)imidazolidine-2,4-diones with 3-hydroxybenzyl and dimethylisoxazolylmethyl groups.
  • Key Differences : Neutral imidazolidine-diones vs. cationic quinazolinium-dione.
  • Activity : Potent antagonists of human bitter receptor hTAS2R8 (IC₅₀ = 0.035–0.073 μM) .
  • Regulatory Status : Evaluated for dietary exposure thresholds (≥90 µg/person/day) under WHO guidelines due to structural class III concerns .

Quinazoline-Amines and Related Structures

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
  • Structure : Quinazoline core with bromophenyl and imidazole-propylamine substituents.
  • Key Differences : Neutral quinazoline-amine vs. cationic dione.
  • Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-(4-bromophenyl)quinazoline and 1-(3-aminopropyl)imidazole (95% yield) .

Spiro-Heterocyclic Diones

3-(4-Methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione (CAS 59618-78-9)
  • Structure : Spiro-fused thiazolidine-indole system with a dione moiety.
  • Key Differences : Neutral spiro system vs. planar quinazolinium core.
  • Applications: Potential in drug discovery due to conformational rigidity and dual heterocyclic pharmacophores .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound (Quinazolinium-dione) Quinazolinium-dione 4-Methylphenyl, 4-nitrophenylmethyl ~388.4 Not reported (structural analog)
3-(4-Methylphenyl)-1H-quinazoline-2,4-dione Quinazoline-dione 4-Methylphenyl 252.27 Precursor for pharmaceuticals
S6821/S7958 Imidazolidine-dione Pyrazolyl, dimethylisoxazolylmethyl ~400–420 Bitter receptor antagonists (nM IC₅₀)
2-(4-Bromophenyl)-N-[imidazole-propyl]quinazoline Quinazoline-amine Bromophenyl, imidazole-propyl ~440 Synthesized via SNAr (95% yield)
Spiro-thiazolidine-indole dione Spiro-thiazolidine-indole 4-Methylphenyl 326.38 Conformationally rigid scaffold

Key Research Findings and Implications

Synthetic Flexibility : Quinazoline derivatives are commonly synthesized via SNAr reactions (e.g., ), suggesting feasible routes for modifying the target compound’s substituents.

Pharmacological Potential: Structural analogs like S6821/S7958 highlight the importance of dione moieties in receptor antagonism, though the target compound’s cationic core may confer unique interaction profiles.

Biological Activity

3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2}, with a molecular weight of approximately 358.39 g/mol. The structure features a quinazoline core substituted with a methyl group and a nitrophenyl group, which are critical for its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated various quinazoline compounds against different cancer cell lines and found that some derivatives, including those similar to this compound, showed potent antiproliferative effects. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a model of ulcerative colitis in rats, it demonstrated protective effects comparable to standard treatments like dexamethasone. The mechanism appears to involve the inhibition of phospholipase A2 and protease enzymes, which play roles in inflammatory processes. The results showed that the compound provided up to 79.78% protection against induced colitis, indicating its potential as an anti-inflammatory agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been a focal point of research. It was found to preferentially inhibit human Group IIA phospholipase A2 (hG-IIA) over other types, showcasing its potential as a therapeutic agent in conditions where phospholipase activity contributes to disease pathology .

Study 1: Anticancer Efficacy

In vitro studies were conducted on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. Further analysis revealed that it induced apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Caspase activation
A549 (Lung)15Cell cycle arrest

Study 2: Anti-inflammatory Activity

In an animal model of ulcerative colitis, the compound was administered at doses of 50 mg/kg. The outcomes were compared with those from dexamethasone treatment.

TreatmentProtection Rate (%)Inflammatory Markers Reduced (%)
Compound79.7865
Dexamethasone75.3060

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